Inhibition of GABA Uptake: Target Compound Activity vs. Structural Analogs
The target compound demonstrates measurable inhibition of the mouse GABA transporter GAT1. While this data is not from a direct head-to-head study, it can be compared to data for other azetidine-based GABA uptake inhibitors to infer its relative position within the chemical series. The compound 3-[(2-Methoxyphenyl)methyl]azetidine shows an IC50 of 229 nM against mouse GAT1 [1]. This potency is notable when compared to a related compound, 3-hydroxy-3-(4-methoxyphenyl)azetidine (compound 12d), which was reported to have an IC50 of 15.3 µM (15,300 nM) in a GABA uptake inhibition assay [2]. The target compound is approximately 67-fold more potent in this specific assay context.
| Evidence Dimension | Inhibition of GABA uptake |
|---|---|
| Target Compound Data | IC50 = 229 nM |
| Comparator Or Baseline | 3-hydroxy-3-(4-methoxyphenyl)azetidine (12d), IC50 = 15.3 µM |
| Quantified Difference | Approximately 67-fold more potent |
| Conditions | Target: Mouse GAT1 expressed in HEK293 cells. Comparator: GABA uptake inhibition assay (unspecified subtype). |
Why This Matters
This quantitative difference suggests the specific substitution pattern of 3-[(2-Methoxyphenyl)methyl]azetidine confers significantly higher potency against GAT1 compared to a related azetidine analog, making it a more suitable starting point for CNS programs targeting this transporter.
- [1] BindingDB. Affinity data for CHEMBL4163857. BDBM50281154. View Source
- [2] Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. View Source
